(5E)-5-(4-chlorobenzylidene)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4(5H)-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hexahydropyrrolo[1,2-a]pyrazinyl moiety, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable pyrazine derivative under basic conditions to form the intermediate. This intermediate is then reacted with a thiazole derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-2-(1H-PYRAZOL-1-YL)ETHANONE
- 4-CHLORO-N-(1,3-THIAZOL-2-YL)BENZAMIDE
- 2-(4-CHLOROPHENYL)-1,3-THIAZOL-4(5H)-ONE
Uniqueness
5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its hexahydropyrrolo[1,2-a]pyrazinyl moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
Molecular Formula |
C17H18ClN3OS |
---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(5E)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H18ClN3OS/c18-13-5-3-12(4-6-13)10-15-16(22)19-17(23-15)21-9-8-20-7-1-2-14(20)11-21/h3-6,10,14H,1-2,7-9,11H2/b15-10+ |
InChI Key |
DNQNEKWKCMCXMI-XNTDXEJSSA-N |
Isomeric SMILES |
C1CC2CN(CCN2C1)C3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.